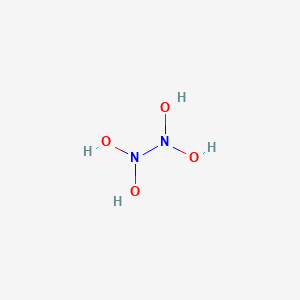
Hydrazine-1,1,2,2-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine-1,1,2,2-tetrol is a chemical compound with the molecular formula
C2H6N2O4
. It is characterized by the presence of two hydrazine groups and four hydroxyl groups, making it a highly reactive and versatile compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
N2H4⋅H2O+4CH2O→C2H6N2O4+2H2O
This reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Hydrazine-1,1,2,2-tetrol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce simpler hydrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Hydrazine-1,1,2,2-tetrol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism by which hydrazine-1,1,2,2-tetrol exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl groups can form hydrogen bonds, influencing its interactions with other molecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Hydrazine-1,1,2,2-tetrol can be compared with other similar compounds, such as:
- A simpler compound with the formula
Hydrazine: N2H4
, used as a rocket propellant and in various industrial applications. With the formulaHydroxylamine: NH2OH
, it is used in organic synthesis and as a reducing agent.Tetrols: Compounds with four hydroxyl groups, such as erythritol, which is used as a sweetener.
This compound is unique due to its combination of hydrazine and tetrol functionalities, giving it distinct reactivity and applications compared to these other compounds.
Properties
CAS No. |
114045-05-5 |
|---|---|
Molecular Formula |
H4N2O4 |
Molecular Weight |
96.04 g/mol |
IUPAC Name |
1,1,2,2-tetrahydroxyhydrazine |
InChI |
InChI=1S/H4N2O4/c3-1(4)2(5)6/h3-6H |
InChI Key |
HAEJYKGCOSKNFL-UHFFFAOYSA-N |
Canonical SMILES |
N(N(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
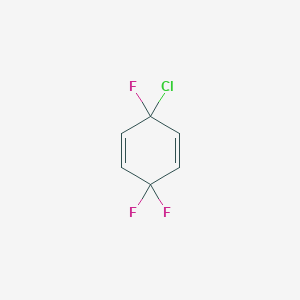
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
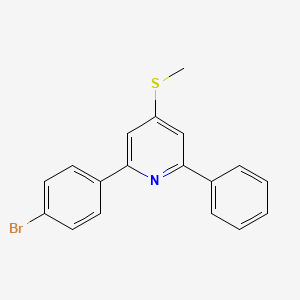
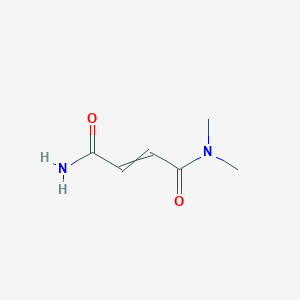
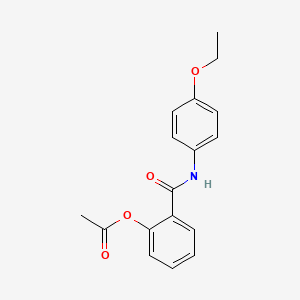
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
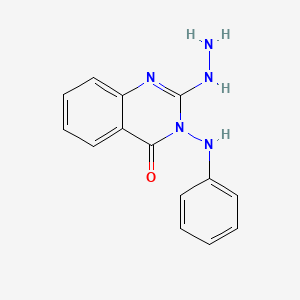
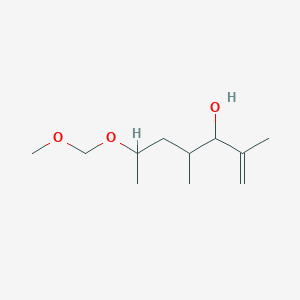
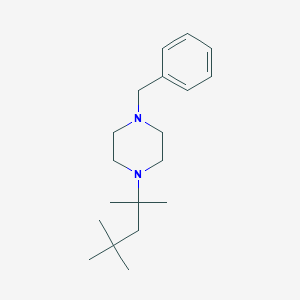
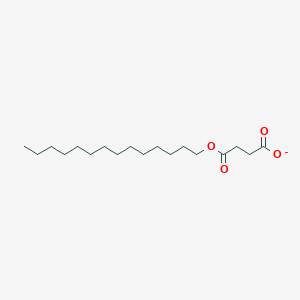
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
